molecular formula C22H14Cl4N2O2 B2925393 (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one CAS No. 303997-03-7

(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one

Cat. No.: B2925393
CAS No.: 303997-03-7
M. Wt: 480.17
InChI Key: MEIWOQCUHVHDIN-MEFGMAGPSA-N
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Description

The compound “(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one” is a structurally complex molecule featuring a dihydroindol-2-one core substituted with two 2,6-dichlorophenyl groups.

Properties

IUPAC Name

(3Z)-3-[(2,6-dichlorophenyl)methoxyimino]-1-[(2,6-dichlorophenyl)methyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl4N2O2/c23-16-6-3-7-17(24)14(16)11-28-20-10-2-1-5-13(20)21(22(28)29)27-30-12-15-18(25)8-4-9-19(15)26/h1-10H,11-12H2/b27-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIWOQCUHVHDIN-MEFGMAGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOCC3=C(C=CC=C3Cl)Cl)C(=O)N2CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OCC3=C(C=CC=C3Cl)Cl)/C(=O)N2CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one, also known by its CAS number 303997-03-7, is a derivative of indolinone that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H14Cl4N2O2
  • Molecular Weight : 480.17 g/mol
  • CAS Number : 303997-03-7

The structure of this compound features a complex arrangement that includes two dichlorophenyl groups and a methoxyimino moiety. Such structural characteristics are often linked to enhanced biological activity.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. Its mechanism appears to involve the modulation of key signaling pathways associated with tumor growth and proliferation. For instance:

  • IKZF2 Modulation : The compound has been shown to affect the levels of IKAROS Family Zinc Finger 2 (IKZF2), a protein involved in regulating T-cell function. Inhibition of IKZF2 has been linked to reduced tumor growth in various cancer models .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have demonstrated effectiveness against certain bacterial strains, indicating potential as an antibacterial agent.

Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective effects. In models of neurodegeneration, it has been shown to reduce oxidative stress and apoptosis in neuronal cells, suggesting a potential application in treating neurodegenerative diseases.

Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerModulates IKZF2 levels
AntimicrobialInhibits bacterial growth
NeuroprotectiveReduces oxidative stress

Case Study: Anticancer Efficacy

A study published in 2020 evaluated the efficacy of this compound in various cancer cell lines. The results indicated a dose-dependent reduction in cell viability and proliferation rates in breast and lung cancer cells. The study highlighted the importance of further investigation into its mechanisms and potential clinical applications.

Mechanistic Insights

In vitro studies have elucidated some mechanisms by which this compound exerts its effects:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase in cancer cells.
  • Apoptosis Induction : Increased expression of pro-apoptotic markers was observed alongside decreased expression of anti-apoptotic proteins.

Comparison with Similar Compounds

(a) 3-Benzyl-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one

  • Molecular Formula: C₂₃H₂₁NO₂ .
  • Substituents : Benzyl and 4-methoxyphenyl groups.
  • Key Features : The methoxy group is electron-donating, which may enhance solubility compared to halogenated analogs. However, the absence of halogens likely reduces electrophilic reactivity and metabolic stability.
  • Safety Data: No significant hazards reported, though standard precautions for skin/eye contact apply .

(b) 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one

  • Core Structure: Triazinoindol-pyrazole hybrid .
  • Substituents : 4-Bromophenyl and dimethylindol groups.
  • The triazinoindol core may confer unique π-π stacking interactions.

(c) Target Compound

  • Substituents: Dual 2,6-dichlorophenyl groups and a methoxyimino linker.
  • Key Features: Chlorine atoms enhance lipophilicity and resistance to oxidative metabolism compared to methoxy or bromo analogs. The Z-configuration of the imino group may restrict conformational flexibility, impacting target selectivity.

Computational Similarity Analysis

Structural similarity metrics, such as Tanimoto and Dice indices , are critical for comparing halogenated indol-2-one derivatives . For example:

  • Tanimoto-Morgan Scores: Likely lower for the target compound vs. non-halogenated analogs due to dichlorophenyl substituents.

Key Observations :

Halogenation : Chlorine and bromine enhance molecular weight and lipophilicity but differ in steric and electronic effects.

Core Modifications: Hybrid cores (e.g., triazinoindol) introduce additional pharmacophoric features absent in simpler indol-2-ones.

Safety Profiles : Dichlorinated compounds may pose higher toxicity risks, though explicit data for the target compound is lacking .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols with intermediates such as indole derivatives and dichlorophenyl-substituted reagents. Key steps include imine formation via condensation reactions and purification using column chromatography (e.g., silica gel with gradient elution of CH₂Cl₂/EtOAc). Reaction yield optimization requires precise control of temperature (e.g., -35°C for selective substitutions), stoichiometric ratios (e.g., 1.1–1.6 equiv. of DIPEA as a base), and catalyst selection. Post-reaction work-up, including recrystallization or flash chromatography, is critical for purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the Z-configuration of the imine group and substituent positions. High-Resolution Mass Spectrometry (HR-ESI-MS) validates molecular weight (e.g., observed vs. calculated [M+H]⁺). Infrared (IR) spectroscopy can confirm functional groups like C=N stretches (~1600–1650 cm⁻¹). Cross-referencing with synthetic intermediates (e.g., indole precursors) ensures consistency in spectral assignments .

Q. What safety precautions are necessary during handling and storage?

  • Methodological Answer : While specific hazards for this compound are not fully documented, structural analogs with dichlorophenyl groups require PPE (gloves, goggles) due to potential skin/eye irritation. Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the imine group. First-aid measures for accidental exposure include rinsing skin/eyes with water and seeking medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can mechanistic studies elucidate the stereoselectivity of the imine formation step?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N-tagged amines) combined with kinetic studies can track reaction pathways. Computational methods (DFT calculations) model transition states to explain Z-configuration dominance. Variable-temperature NMR monitors intermediate stability, while X-ray crystallography of intermediates (e.g., Schiff bases) provides structural insights .

Q. What computational strategies are effective for predicting this compound’s bioactivity?

  • Methodological Answer : Molecular docking (e.g., using MOE software) against target proteins (e.g., cytochrome P450 enzymes) predicts binding affinities. QSAR models trained on indole-derived analogs correlate substituent effects (e.g., dichlorophenyl groups) with activity. MD simulations assess conformational stability in biological matrices .

Q. How should researchers address contradictory solubility data reported in different studies?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require validation via standardized protocols (e.g., shake-flask method at 25°C). Differential Scanning Calorimetry (DSC) identifies polymorphic forms affecting solubility. HPLC-UV quantification under varied pH/temperature conditions resolves solvent-specific behavior .

Q. What theoretical frameworks guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer : Structure-Activity Relationship (SAR) models integrate electronic (Hammett σ constants) and steric (Taft parameters) effects of substituents. Fragment-based drug design (FBDD) prioritizes modifications to the indole core or dichlorophenyl groups. Pharmacophore modeling aligns functional groups (e.g., imine as H-bond acceptor) with target binding pockets .

Methodological Notes

  • Data Interpretation : Cross-validate spectral and crystallographic data with databases like CCDC or PDB to ensure reproducibility .
  • Experimental Replication : Document reaction conditions (e.g., inert atmosphere, catalyst aging) meticulously to address batch-to-batch variability .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for chlorinated byproducts .

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